N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H12BrN3O4 and its molecular weight is 438.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide is 437.00112 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- A study by Anuradha et al. (2014) detailed the synthesis and spectroscopic characterization of a structurally similar compound, focusing on crystal structure analysis through single crystal X-ray diffraction, revealing intricate hydrogen bonding and π…π stacking interactions, indicative of potential applications in material science and molecular engineering (Anuradha et al., 2014).
Anticancer Activity
- Research by Maiore et al. (2012) on gold(III) complexes with 2-substituted pyridines investigated their antiproliferative properties against human ovarian carcinoma cell lines, demonstrating the potential of related structures for overcoming cisplatin resistance, suggesting avenues for developing new anticancer agents (Maiore et al., 2012).
Anti-Inflammatory and Antipsychotic Potentials
- Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the ability of certain derivatives to exhibit potent in vivo activities, hinting at the therapeutic potential of structurally related compounds in psychiatry (Norman et al., 1996).
Enzyme Inhibition
- Borzilleri et al. (2006) discovered and evaluated N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541) as a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing the compound's efficacy in inhibiting angiogenesis, a key process in cancer progression and other diseases (Borzilleri et al., 2006).
Antibacterial and Antioxidant Activities
- Palkar et al. (2017) conducted design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones, identifying compounds with promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting the utility of similar structures in addressing bacterial resistance (Palkar et al., 2017).
Properties
IUPAC Name |
N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O4/c21-13-5-12(8-22-9-13)20-24-15-7-14(2-4-16(15)28-20)23-19(25)11-1-3-17-18(6-11)27-10-26-17/h1-9H,10H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMJEYXWYTONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC(=CN=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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